molecular formula C5H2F3NOS B1323239 4-(Trifluoromethyl)thiazole-2-carbaldehyde CAS No. 354587-75-0

4-(Trifluoromethyl)thiazole-2-carbaldehyde

Cat. No.: B1323239
CAS No.: 354587-75-0
M. Wt: 181.14 g/mol
InChI Key: KESSGSGWVZVSBE-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)thiazole-2-carbaldehyde is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The trifluoromethyl group attached to the thiazole ring enhances the compound’s chemical stability and reactivity, making it a valuable intermediate in various chemical syntheses.

Scientific Research Applications

4-(Trifluoromethyl)thiazole-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: It serves as a building block for the synthesis of potential drug candidates with various therapeutic properties.

    Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.

Biochemical Analysis

Biochemical Properties

4-(Trifluoromethyl)thiazole-2-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of biologically active compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with topoisomerase IV, an enzyme crucial for DNA replication and transcription. The interaction between this compound and topoisomerase IV involves binding to the enzyme’s catalytic domain, potentially inhibiting its activity and thereby affecting DNA processes .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving bacterial cells, this compound has demonstrated antimicrobial activity by disrupting cell wall synthesis and inhibiting essential enzymes . This disruption leads to altered gene expression and metabolic imbalances, ultimately resulting in cell death.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active sites of enzymes such as topoisomerase IV. This binding prevents the enzyme from performing its normal function, leading to a cascade of effects on cellular processes. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as antimicrobial activity without significant toxicity. At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in metabolic flux and metabolite levels. For instance, the compound can influence the activity of enzymes involved in the synthesis and degradation of nucleotides, amino acids, and other essential biomolecules . These interactions can lead to changes in metabolic pathways and affect overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments and its accumulation in target tissues . The transport and distribution of this compound are crucial for its biochemical activity and effectiveness in various applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects on cellular processes . For example, the compound may localize to the nucleus to interact with DNA and transcription factors, or to the cytoplasm to inhibit enzyme activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)thiazole-2-carbaldehyde typically involves the reaction of 4-(Trifluoromethyl)thiazole with a formylating agent. One common method is the Vilsmeier-Haack reaction, where the thiazole compound reacts with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 2-position of the thiazole ring .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)thiazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)thiazole-2-carbaldehyde depends on its specific application. In biological systems, the compound can interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)thiazole-4-carboxylic acid
  • 4-(Trifluoromethyl)thiazole-5-carboxylic acid
  • 2-(Trifluoromethyl)thiazole-4-carbaldehyde

Uniqueness

4-(Trifluoromethyl)thiazole-2-carbaldehyde is unique due to the specific positioning of the trifluoromethyl and aldehyde groups on the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the trifluoromethyl group enhances the compound’s stability and reactivity, while the aldehyde group provides a reactive site for further chemical modifications .

Properties

IUPAC Name

4-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3NOS/c6-5(7,8)3-2-11-4(1-10)9-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESSGSGWVZVSBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634966
Record name 4-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354587-75-0
Record name 4-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Trifluoromethyl-thiazole-2-carbaldehyde
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